molecular formula C7H4OS2 B1299956 Thieno[3,2-b]thiophene-2-carbaldehyde CAS No. 31486-86-9

Thieno[3,2-b]thiophene-2-carbaldehyde

Cat. No. B1299956
CAS RN: 31486-86-9
M. Wt: 168.2 g/mol
InChI Key: JKVPCDAKZCFJBU-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various thiophene derivatives. It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and an aldehyde functional group attached to the thiophene ring. This compound is of interest due to its potential applications in the development of new materials, including liquid-crystalline complexes and polymers with unique properties .

Synthesis Analysis

The synthesis of thieno[3,2-b]thiophene-2-carbaldehyde and its derivatives has been explored in several studies. A convenient route for its synthesis has been described, which is crucial for the development of novel supramolecular liquid-crystalline complexes . Additionally, large-scale synthesis methods have been reported, including a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide, leading to various polybromo derivatives . These methods are significant for the production of thieno[3,2-b]thiophene-2-carbaldehyde on a scale that is practical for industrial applications.

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]thiophene-2-carbaldehyde derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal and molecular structures of chalcones derived from thiophene-3-carbaldehyde have been described, providing insights into the configuration and planarity of the thiophene ring system . Furthermore, computational studies using methods like AM1 and MNDO have optimized the molecular geometry of related compounds, predicting planar conformations and low energy barriers for rotation of substituent groups .

Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2-carbaldehyde undergoes a variety of chemical reactions, leading to the formation of diverse compounds. For example, it can react with propane-1-thiol and propane-1,3-dithiol to yield new thioacetal derivatives . It also participates in condensation reactions with aromatic amines to produce potential analgesic and anti-inflammatory agents . These reactions highlight the versatility of thieno[3,2-b]thiophene-2-carbaldehyde as a building block for synthesizing pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-b]thiophene-2-carbaldehyde and its polymers have been characterized using various analytical techniques. For instance, the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst has been studied, and the resulting polymer's morphological properties were examined using scanning electron microscopy (SEM), revealing spherical particles that form clusters . Additionally, the electronic and structural properties of acylated derivatives have been investigated, demonstrating photo- and thermochromic transformations that are relevant for material science applications .

Scientific Research Applications

Optical Properties and Synthesis Techniques

  • Thieno[3,2-b]thiophene-2-carbaldehyde and its derivatives have been utilized in the synthesis of various compounds, showcasing their role in forming complex structures. For instance, derivatives like 4,5-dihydrothieno[3,2-c]quinolines have been prepared, demonstrating the compound's utility in creating structurally diverse molecules. These compounds exhibit significant fluorescence, suggesting potential applications in fields like imaging and sensor technology (Bogza et al., 2018).
  • In another study, the photochemical synthesis of 4H-thieno[3,2-c]chromene from derivatives of thieno[3,2-b]thiophene-2-carbaldehyde was explored. This process highlights the photochemical reactivity of these compounds, indicating their possible use in light-sensitive applications (Ulyankin et al., 2021).

Supramolecular Chemistry and Liquid-Crystalline Complexes

  • Thieno[3,2-b]thiophene-2-carbaldehyde has been used to synthesize novel supramolecular liquid-crystalline complexes. These complexes exhibit unique properties due to intermolecular hydrogen bonding, highlighting the potential of thieno[3,2-b]thiophene-2-carbaldehyde in designing new materials with specific physical characteristics (Tso et al., 1998).

Electronic and Semiconductor Applications

  • Thieno[3,2-b]thiophene-2-carbaldehyde derivatives have shown potential in electronic and semiconducting applications. For example, research has demonstrated the use of thieno[3,2-b]thiophene-diketopyrrolopyrrole polymers in organic field-effect transistors and organic photovoltaic devices, indicating the compound's relevance in advanced electronic materials (Bronstein et al., 2011).

Safety And Hazards

When handling Thieno[3,2-b]thiophene-2-carbaldehyde, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Thieno[3,2-b]thiophene-2-carbaldehyde has potential applications in areas such as medicinal, materials, and supramolecular chemistry . It has been used in the synthesis of compounds for field-effect transistor (FET) applications and in the development of optical chemosensors .

properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVPCDAKZCFJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353199
Record name Thieno[3,2-b]thiophene-2-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]thiophene-2-carbaldehyde

CAS RN

31486-86-9
Record name Thieno[3,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]thiophene-2-carbaldehyde
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Synthesis routes and methods

Procedure details

2,3-Dibromothiophene (1) is converted to 3-Bromothiophene-2-carboxaldehyde (2) through a series of reactions with n-butyl lithium yielding 2-litho-3-bromothiophene, followed by N-formylpiperidine and 3N HCl. This 3-bromothiophene-2-carboxaldehyde (2) is then placed in toluene solution containing ethylene glycol to which is added pyridinium tosylate yielding 3-bromo-2-(2-dioxolanyl)thiophene (3). This 3-bromo-2-(2-dioxolanyl)thiophene (3) is then reacted with n-butyllithium followed by sulfur, then by methyl bromoacetate, to yield methyl 3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate (4). This methyl 3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate (4) is next dissolved in acetone and p-toluenesulfonic acid monohydrate is added in catalytic amount yielding methyl 3-(2-formylthiophene-3-yl)-3-thiapropionate (5). This methyl 3-(2-formylthiophene-3-yl)3-thiapropionate (5) is then treated in solution with piperidinium acetate yielding methyl thieno[3,2-b]thiophene-2-carboxylate (6). This methyl thieno[3,2-b]thiophene-2-carboxylate (6) is then placed in solution with lithium aluminum hydride yielding 2-hydroxymethylthieno[3,2-b]-thiophene (7). This 2-hydroxymethylthieno[3,2-b]-thiophene (7) is then added to a suspension of pyridinium chlorochromate in methylene chloride and yields thieno[3,2-b]thiophene-2-carboxaldehyde (8). This thieno[3,2-b]thiophene-2-carboxaldehyde (8) is then mixed with ethylene glycol, pyridinium tosylate and benzene yielding 2-(2-dioxolanyl)thieno[3,2-b]thiophene (9). This 2-(2-dioxolanyl)thieno[3,2-b]thiophene (9) is then reacted with n-butyllithium after which SO2 is bubbled onto the surface and N-chlorosuccinimide and NH4OH are added separately at the appropriate time. This series of steps yields 5-(2-dioxolanyl)thieno[3,2-b]thiophene-2-sulfonamide (10). This 5-(2-dioxolanyl)thieno[3,2-b]thiophene-2-sulfonamide (10) may then be reacted with p-toluenesulfonic acid monohydrate in acetone to yield 5-formylthieno[3,2-b]thiophene-2-sulfonamide (11). The 5-formylthieno[3,2-b]thiophene-2-sulfonamide (11) is then reacted with an appropriate amine yielding the intermediate iminium salt (12) which may then be reduced with NaBH4 or NaCNBH3 to give the desired 5-substituted thieno[3,2-b]thiophene-2-sulfonamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
RPCL Sousa, RCR Gonçalves, SPG Costa… - Chemistry …, 2020 - mdpi.com
Heterocyclic aldehydes show a variety of optical properties and the versatility of their reactivity allows them to yield a wide range of more complex compounds, with application in areas …
Number of citations: 1 www.mdpi.com
SSM Fernandes, MCR Castro, I Mesquita, L Andrade… - Dyes and …, 2017 - Elsevier
Four novel heterocycle dyes 3a-d were synthesized in order to study the variations produced in the optical, electronic and photovoltaic properties by substitution of different electron-rich …
Number of citations: 47 www.sciencedirect.com
PY Ho, Y Wang, SC Yiu, YY Kwok, CH Siu… - … of Photochemistry and …, 2021 - Elsevier
Six donor−π−acceptor (D–π–A) organic dyes based on thieno[3,2-b]thiophene π-linker comprising different alkyl side chains were synthesized and characterized. Their photophysical …
Number of citations: 5 www.sciencedirect.com
M Manuela, M Raposo, C Herbivo… - European Journal of …, 2016 - Wiley Online Library
Three series of novel push–pull 5‐arylthieno[3,2‐b]thiophene derivatives functionalized with potent electron‐withdrawing terminal moieties have been synthesized in moderate to …
Y Sun, Z Qu, Z Zhou, L Gai, H Lu - Organic & biomolecular chemistry, 2019 - pubs.rsc.org
The fusion of π-sufficient heteroaryl moieties has proven to be an effective strategy for achieving the red shift of the main spectral bands of BODIPY. In this paper, thieno[3,2-b]thiophene-…
Number of citations: 32 pubs.rsc.org
SSM Fernandes, I Mesquita, L Andrade, A Mendes… - Organic …, 2017 - Elsevier
Five push-pull heterocyclic dyes 4–7, and 9 were synthesized and characterized in order to study the variations in the optical, electronic and photovoltaic properties induced by …
Number of citations: 28 www.sciencedirect.com
H Ito, T Yamamoto, N Yoshimoto… - Heteroatom …, 2013 - Wiley Online Library
A series of thieno[3,2‐b]thiophene derivatives having styryl groups were synthesized via short steps and characterized by UV–vis absorption spectra and cyclic voltammetry. Based on …
Number of citations: 17 onlinelibrary.wiley.com
YK Eom, SH Kang, IT Choi, E Kim, J Kim, MJ Ju… - RSC …, 2015 - pubs.rsc.org
Three new thieno[3,2-b][1]benzothiophene (TBT)-based D–π–A organic sensitizers containing the thiophene π-spacer (SGT-121, 123 and 125) have been synthesized for the …
Number of citations: 19 pubs.rsc.org
AB Marco, R Andreu, S Franco, J Garín… - Organic & …, 2013 - pubs.rsc.org
Chromophores bearing a 2-dicyanomethylenethieno[3,2-b]thiophene moiety in their quinoidal form have been synthesized, exploring for the first time the reactivity of this system …
Number of citations: 28 pubs.rsc.org
VR DV, A Jha - Chemistry & Biology Interface, 2018 - search.ebscohost.com
In the context a novel series of new anticancer, antibacterial targets and in aspect of potential several thiophene linked to chalcone derivatives described in the present study. In present …
Number of citations: 1 search.ebscohost.com

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